Gap 27 (trifluoroacetate salt)
Description
Fundamental Principles of Gap Junctional Intercellular Communication in Biological Systems
Gap junctional intercellular communication (GJIC) is a critical mechanism for direct cell-to-cell signaling in multicellular organisms. tandfonline.com This process facilitates the exchange of ions, small metabolites, and second messengers between the cytoplasm of adjacent cells. tandfonline.comwikipedia.orgnih.gov This direct line of communication is essential for coordinating cellular activities, maintaining tissue homeostasis, and ensuring the synchronized behavior of cells within a three-dimensional tissue structure. nih.govnih.gov Gap junctions are found in virtually all vertebrate cell types, with a few exceptions like red blood cells and platelets, underscoring their fundamental role in normal cell function. nih.gov These channels are formed by the docking of two hemichannels, one from each of the neighboring cells, creating a direct aqueous pathway. nih.govresearchgate.net The molecules that can pass through these channels are generally less than 1.5 kDa in molecular weight. nih.govoup.com
Overview of Connexin Proteins and Their Role in Cell Function
Connexins are the protein building blocks of gap junctions. wikipedia.orgwikipedia.org In humans, there are 21 identified connexin genes, and these proteins are named based on their molecular weight in kilodaltons (e.g., Connexin 43 is a 43 kDa protein). wikipedia.orgnih.gov Six connexin proteins assemble to form a hemichannel, also known as a connexon. nih.govresearchgate.net Two connexons from adjacent cells then align to form a complete gap junction channel. wikipedia.orgwikipedia.org Connexins are transmembrane proteins, each crossing the cell membrane four times, with two extracellular loops, one cytoplasmic loop, and intracellular N- and C-termini. tandfonline.comnih.gov
Connexin 43 (Cx43) is the most ubiquitously expressed and extensively studied connexin. oup.comnih.gov It plays a crucial role in numerous physiological processes, including the coordinated contraction of cardiac muscle, embryonic development, and tissue homeostasis. wikipedia.orgnih.gov Beyond their channel-forming function, connexins, including Cx43, are also involved in non-channel dependent functions that influence cell growth, differentiation, and migration. nih.govwikipedia.org
Classification and Significance of Connexin-Mimetic Peptides as Research Tools
Connexin-mimetic peptides are short, synthetic peptides with amino acid sequences that correspond to specific regions of connexin proteins, particularly the extracellular loops. portlandpress.com These peptides are valuable research tools because they can selectively modulate the function of connexin channels and hemichannels. portlandpress.comresearchgate.net They are classified based on the connexin and the specific extracellular loop they mimic. For example, peptides mimicking the first extracellular loop are distinct from those mimicking the second.
The significance of these peptides lies in their ability to act as specific and often reversible inhibitors of gap junctional communication and hemichannel opening. portlandpress.comnih.gov This allows researchers to investigate the specific roles of different connexin isoforms in various physiological and pathological processes without resorting to genetic modifications. portlandpress.com They have been instrumental in distinguishing the functions of gap junctions from those of unapposed hemichannels. tandfonline.com
Introduction to Gap 27 (trifluoroacetate salt) as a Specific Connexin 43 Mimetic Peptide
Gap 27 is a connexin-mimetic peptide that specifically corresponds to a sequence on the second extracellular loop of Connexin 43. caymanchem.comresearchgate.net Its amino acid sequence is Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile (SRPTEKTIFII). caymanchem.comsigmaaldrich.comtocris.com As a research chemical, it is commonly supplied as a trifluoroacetate (B77799) salt. caymanchem.com Gap 27 is designed to mimic this extracellular domain and thereby interfere with the docking of Cx43 hemichannels, leading to the inhibition of gap junction formation and function. researchgate.net It is considered a selective blocker of gap junctions and hemichannels formed by Cx43. nih.govtocris.comapexbt.com
Research Landscape and Scholarly Objectives Regarding Gap 27 (trifluoroacetate salt)
The research landscape for Gap 27 is broad, reflecting the widespread importance of Connexin 43. Studies have utilized Gap 27 to investigate the role of Cx43-mediated communication in a variety of contexts, including:
Wound Healing: Research has shown that Gap 27 can enhance the migration of skin cells, such as keratinocytes and fibroblasts, which is a crucial aspect of wound repair. nih.govnih.gov
Cardiovascular Physiology: Gap 27 has been used to study the role of Cx43 in cardiac function, including its involvement in cardiac remodeling and arrhythmias. caymanchem.com It has also been shown to be cardioprotective by reducing infarct size in isolated heart models. nih.gov
Bone Remodeling: Studies have indicated that Gap 27 can affect the activity of osteoclasts, the cells responsible for bone resorption, suggesting a role for Cx43 in bone remodeling. caymanchem.comtargetmol.com
Neurobiology: In the nervous system, Gap 27 has been used to explore the function of Cx43 in astrocytes and its contribution to intercellular signaling in the brain. frontiersin.org
Inflammatory Processes: The use of connexin-mimetic peptides like Gap 27 has helped to elucidate the role of connexin hemichannels in the release of inflammatory mediators. mdpi.com
Scholarly objectives for research involving Gap 27 often revolve around understanding the precise mechanisms by which Cx43-mediated communication influences specific cellular behaviors and how modulating this communication can impact disease processes. A key area of investigation is differentiating the effects of blocking gap junctions versus blocking hemichannels, as Gap 27 has been shown to affect both. nih.gov
Interactive Data Tables
| Property | Value | Source |
|---|---|---|
| Synonyms | 43Gap27, SRPTEKTIFII | caymanchem.com |
| Amino Acid Sequence | Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile | sigmaaldrich.comtocris.com |
| Molecular Formula | C60H101N15O17 • XCF3COOH | caymanchem.com |
| Molecular Weight | 1304.55 g/mol | tocris.com |
| Purity | ≥95% (HPLC) | tocris.com |
| CAS Number | 198284-64-9 | tocris.com |
| Research Area | Key Finding | Source |
|---|---|---|
| Wound Healing | Enhances migration of human keratinocytes and fibroblasts. | nih.govnih.gov |
| Cardiovascular | Reduces cardiac remodeling and arrhythmias in a rat model of heart failure. | caymanchem.com |
| Cardiovascular | Reduces infarct size in isolated rat hearts, demonstrating cardioprotective effects. | nih.gov |
| Bone Biology | Decreases osteoclast survival and bone resorption. | caymanchem.com |
| Cell Adhesion | Reduces cell adhesion to substrata in fibroblasts cultured in high glucose. | nih.gov |
| Hemichannel Function | Inhibits hemichannel function in non-diabetic skin cells. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C62H102F3N15O19 |
|---|---|
Molecular Weight |
1418.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C60H101N15O17.C2HF3O2/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76;3-2(4,5)1(6)7/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65);(H,6,7)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-;/m0./s1 |
InChI Key |
LNQZFDMFMBAXIK-MSUQGPFSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Mechanisms and Interactions of Gap 27 Trifluoroacetate Salt
Peptide Structure and Sequence Homology with Connexin 43 (Cx43) Extracellular Loops
Gap 27 is a synthetic mimetic peptide designed to correspond to a specific sequence within the second extracellular loop (EL2) of Connexin 43 (Cx43), the most widely expressed gap junction protein. mdpi.comtandfonline.comspandidos-publications.comresearchgate.net Its structure is a single chain of eleven amino acids. scientificlabs.ie The specific sequence, SRPTEKTIFII, corresponds to amino acids 204-214 of Cx43. mdpi.comspandidos-publications.com This sequence is highly conserved across different species, with the region targeted by Gap 27 being identical in human and zebrafish Cx43, for instance. biologists.com This homology allows Gap 27 to act as a specific inhibitor by mimicking a critical domain involved in connexin-connexin interactions. researchgate.netmedchemexpress.commedchemexpress.com
| Sequence | Corresponding Region in Connexin 43 |
|---|---|
| Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile | Amino acids 204-214 of the second extracellular loop (EL2) |
Direct Interaction with the Second Extracellular Loop of Connexin 43 Hemichannels
The primary mechanism of Gap 27 involves its direct binding to the second extracellular loop of Cx43 hemichannels. biologists.comresearchgate.netresearchgate.net A hemichannel, also known as a connexon, is a hexamer of connexin proteins that forms a channel in the plasma membrane of a single cell. biorxiv.org By mimicking a portion of this extracellular loop, Gap 27 can interact with and bind to this specific domain on the hemichannel surface. researchgate.netnih.gov This interaction is foundational to all subsequent inhibitory effects of the peptide on both individual hemichannels and fully formed gap junction channels. researchgate.net
Mechanisms of Gap Junction Channel Inhibition by Gap 27
The binding of Gap 27 to Cx43 hemichannels triggers a cascade of inhibitory events that affect intercellular communication. These mechanisms range from preventing the formation of new channels to closing existing ones and ultimately disrupting the coupling between cells.
Prevention of Hemichannel Docking and Assembly
Initially, it was hypothesized that mimetic peptides like Gap 27 function by preventing the "docking" of two hemichannels from adjacent cells. nih.govsemanticscholar.org This docking process is essential for the assembly of a complete gap junction channel, which creates a direct conduit between two cells. biorxiv.org By binding to the extracellular loop, Gap 27 was thought to sterically hinder this interaction, thereby inhibiting the formation of new gap junction channels. biologists.comsemanticscholar.org However, further research suggests a more complex mechanism where the primary, rapid effect is on hemichannel function itself, with the inhibition of gap junction assembly being a secondary, time-dependent consequence. researchgate.netresearchgate.nettandfonline.com
Dynamic Closure of Connexin Channels
A more immediate effect of Gap 27 is the dynamic closure of Cx43 hemichannels. researchgate.netresearchgate.net Within minutes of application, Gap 27 binding induces a conformational change in the hemichannel that leads to its closure. researchgate.netresearchgate.net This action has been demonstrated through electrophysiological studies, which show that Gap 27 inhibits the unitary currents of Cx43 hemichannels and increases the voltage threshold required to open them. nih.gov This closure effectively blocks the exchange of ions and small molecules, such as ATP, between the cell's interior and the extracellular environment through these hemichannels. nih.govtandfonline.com The peptide also inhibits hemichannel opening that is potentiated by elevated intracellular calcium. nih.gov
Disruption of Intercellular Coupling and Communication
The closure of individual hemichannels and the interference with their docking ultimately lead to the disruption of gap junctional intercellular communication (GJIC). researchgate.netresearchgate.net This effect on cell coupling, however, typically occurs over a longer timescale, often 30 minutes or more after the initial application of the peptide. researchgate.netresearchgate.net As hemichannels with bound Gap 27 are incorporated into existing gap junction plaques, they introduce non-functional units, leading to a gradual uncoupling of the connected cells. tandfonline.com This disruption of direct cell-to-cell communication has been shown to inhibit processes that rely on coordinated cellular activity, such as antigen presentation in dendritic cells and the propagation of signals in corneal wound healing. tandfonline.comnih.gov
Selectivity Profile Across Connexin Isoforms (e.g., Cx32, Cx40, Cx43)
Gap 27 is a connexin-mimetic peptide whose sequence, SRPTEKTIFII, corresponds to amino acids 204-214 of the second extracellular loop of Connexin 43 (Cx43). mdpi.comcaymanchem.com It is widely utilized as an inhibitor of gap junctions and hemichannels. medchemexpress.commedchemexpress.com Its mechanism involves binding to the extracellular loop regions of connexin hemichannels, leading to their closure within minutes and, over longer periods, disrupting gap junction plaques. researchgate.netresearchgate.net While designed based on the Cx43 sequence, its selectivity profile extends to other connexin isoforms, albeit with varying degrees of efficacy.
Connexin 43 (Cx43) As a mimetic peptide derived from Cx43, Gap 27 is a potent and selective inhibitor of gap junctions and hemichannels formed by this isoform. mdpi.comtocris.com It is one of the most ubiquitously expressed connexins and is a primary target of Gap 27. scbt.com Research has shown that Gap 27 binds to the second extracellular loop of Cx43, preventing the docking of hemichannels required to form functional gap junction channels. nih.govmdpi.com Studies using HeLa cells stably transfected with Cx43 demonstrated that Gap 27 inhibits the unitary currents of Cx43 hemichannels in a concentration-dependent manner. nih.gov Furthermore, Gap 27 has been shown to induce the phosphorylation of Cx43 at the Ser368 residue, which contributes to the reduction in gap junction communication. nih.gov In various cell types, including keratinocytes and fibroblasts, Gap 27 effectively attenuates hemichannel activity and can enhance cell migration rates in wound healing models by modulating Cx43 signaling. mdpi.com
Connexin 40 (Cx40) Gap 27 is often described as a "pan" reagent used to inhibit connexin-facilitated communication in tissues where multiple connexins, including Cx40, are expressed. tandfonline.com However, its inhibitory action on Cx40 is less specific than on Cx43. Studies investigating endothelium-dependent relaxations in arteries have utilized connexin-specific peptides to differentiate isoform functions. ahajournals.org For instance, peptides designated as 40Gap27 have been synthesized to specifically target Cx40. ahajournals.orgnih.gov In rabbit middle cerebral arteries, both 37,43Gap27 (a peptide targeting Cx37 and Cx43) and 40Gap27 were required to achieve significant inhibition of endothelium-dependent relaxations, suggesting that neither peptide alone was sufficient to block all relevant gap junction communication and that both Cx40 and Cx43 play a role. ahajournals.org In studies on diabetic mice, a Cx40-specific inhibitory peptide, 40GAP27, was used to demonstrate the role of Cx40 in coronary endothelial dysfunction, implying that the standard Gap 27 (derived from Cx43) may not be sufficiently selective for such specific investigations. nih.gov This indicates that while Gap 27 can affect Cx40-containing channels, its action is not as potent or specific as its effect on Cx43. tandfonline.comsigmaaldrich.com
Connexin 32 (Cx32) The effect of Gap 27 on Connexin 32 (Cx32) channels appears to be limited. While some sources suggest that Gap 27 inhibits junctions formed by Cx32, experimental evidence indicates low efficacy. sigmaaldrich.com In a study using ECV304 cells, which predominantly express Cx32 with no discernible Cx43 expression, the Cx43-mimetic peptide (43gap 27) produced only a small, though statistically significant, inhibition of ATP release. researchgate.net In contrast, a mimetic peptide specifically designed for Cx32 (32gap 24) completely blocked the response. researchgate.net Further research on C6 glioma cells transfected with Cx32 (C6-Cx32) showed that the Cx43 mimetic peptide did not influence ATP release triggered by calcium ionophores, whereas Cx32-specific mimetic peptides did. embopress.org These findings suggest that Gap 27 has a low selectivity for Cx32 and is not an effective inhibitor for channels composed of this isoform.
Interactive Data Table: Selectivity of Gap 27 Across Connexin Isoforms
| Connexin Isoform | Primary Target/Origin | Observed Effect of Gap 27 | Research Findings |
| Connexin 43 (Cx43) | Yes | Strong Inhibition | As a mimetic peptide of the Cx43 extracellular loop, Gap 27 potently blocks Cx43 hemichannels and gap junctions. mdpi.comscbt.comnih.gov It can induce phosphorylation of Cx43, reducing intercellular communication. nih.gov |
| Connexin 40 (Cx40) | No | Moderate/Non-specific Inhibition | Gap 27 has been used to inhibit communication where Cx40 is present. tandfonline.com However, studies often use a more specific peptide (40Gap27) for targeted Cx40 inhibition, suggesting the standard Gap 27 has lower potency. ahajournals.orgnih.govnih.gov |
| Connexin 32 (Cx32) | No | Weak to No Inhibition | In cell lines expressing primarily Cx32, Gap 27 shows only minor inhibitory effects on channel function (e.g., ATP release), while Cx32-specific peptides are highly effective. researchgate.netembopress.org |
Biological Effects and Functional Modulation by Gap 27 Trifluoroacetate Salt in Research Models
Regulation of Cellular Proliferation and Differentiation Processes
Gap 27 has been instrumental in elucidating the role of Cx43 in controlling cell growth and specialization.
Research indicates that inhibiting Cx43 gap junctions can influence the proliferation of neural progenitor cells (NPCs). mdpi.comnih.gov NPCs are self-renewing cells that generate the primary cells of the nervous system. nih.gov
In cultures of NPCs from the postnatal rat subventricular zone, treatment with Gap 27 resulted in a significant decrease in cell proliferation, as measured by bromodeoxyuridine (BrdU) incorporation. mdpi.com The proliferation of NPCs in neurospheres was diminished following treatment with Gap 27. mdpi.com Furthermore, studies focusing on specific domains of Cx43 have shown that the region from amino acid 266-283 can reduce NPC proliferation promoted by growth factors like EGF and FGF-2. nih.gov While Gap 27 treatment was found to reduce proliferation, it did not significantly alter the differentiation pattern of these NPCs into neurons, astrocytes, or oligodendrocyte precursors in one study. mdpi.com
Gap 27 has been shown to modulate the migratory behavior of human dermal fibroblasts, a critical process in wound healing, with its effects being influenced by metabolic conditions such as glucose levels. nih.govnih.gov The peptide has been found to increase the migration of human dermal fibroblasts in both normal glucose (euglycemic) and high glucose (hyperglycemic) environments. nih.gov This increased motility is thought to occur by decreasing gap junction and hemichannel activity. nih.gov
In scrape-wound models, Gap 27 enhanced wound closure in fibroblasts derived from juvenile foreskin, with treated cells closing the gap in approximately half the time of untreated cells. nih.govmdpi.com However, the response can vary, with some studies showing that diabetic cells are less responsive to the migration-enhancing effects of Gap 27. nih.govfrontiersin.org
The influence of Gap 27 on gene expression in migrating fibroblasts differs significantly between metabolic states. In euglycemic conditions, Gap 27 treatment leads to a broad upregulation of genes associated with extracellular matrix (ECM) remodeling. nih.gov In contrast, under hyperglycemic conditions, the same treatment results in the downregulation of several ECM component genes. nih.gov
| Metabolic Condition | Effect of Gap 27 | Number of Genes Upregulated | Number of Genes Downregulated | Associated Gene Function |
|---|---|---|---|---|
| Euglycemia | Upregulation | 34 | 1 | Extracellular Matrix (ECM) Remodeling |
| Hyperglycemia | Downregulation | 1 | 9 | Extracellular Matrix (ECM) Components |
This table summarizes the differential regulation of extracellular matrix (ECM) and cell adhesion genes by Gap 27 in migrating human dermal fibroblasts under euglycemic and hyperglycemic conditions, based on PCR array data. nih.gov
Modulation of Neural Progenitor Cell Proliferation
Impact on Bone Remodeling and Osteoclast Activity
Gap 27 influences the cells responsible for bone remodeling—osteoclasts (which resorb bone) and osteoblasts (which form bone)—primarily through its inhibition of Cx43. sigmaaldrich.comnih.gov
Studies on isolated rat osteoclasts have demonstrated that Gap 27 can reduce their survival. caymanchem.comcaymanchem.com When applied at a concentration of 500 µM, Gap 27 was found to decrease the survival of these cells. caymanchem.comcaymanchem.com This effect is linked to an increase in programmed cell death, as the connexin-mimetic peptide was observed to increase the number of apoptotic osteoclasts. nih.gov The inhibition of gap junctional intercellular communication (GJIC) is suggested to be crucial for osteoclast survival. nih.gov In cultures on bovine bone slices, Gap 27 caused a marked decrease in the number of both mononuclear and multinucleated TRAP-positive rat osteoclasts. medchemexpress.com
In addition to affecting osteoclast survival, Gap 27 has been shown to directly reduce their primary function: bone resorption. caymanchem.comnih.gov In co-culture systems involving rat bone slices and osteoclasts, Gap 27 treatment decreases bone resorption. caymanchem.comcaymanchem.com The inhibitory effect of Gap 27 on osteoclast formation and activity has been observed in cultures of mouse bone marrow hematopoietic stem cells. nih.gov
The activity of the remaining osteoclasts in treated cultures was also found to be diminished. medchemexpress.com This was evidenced by a significant reduction in the resorbed area on the bone slices in the presence of Gap 27. medchemexpress.com These findings suggest that gap junctional communication is important for osteoclast formation and function. nih.govnih.gov
| Research Model | Parameter Measured | Observed Effect of Gap 27 |
|---|---|---|
| Isolated Rat Osteoclasts on Bone | Cell Number | Marked decrease in mononuclear and multinucleated osteoclasts. medchemexpress.com |
| Isolated Rat Osteoclasts on Bone | Cell Survival | Reduced survival and increased apoptosis. caymanchem.comnih.gov |
| Rat Bone Slice & Osteoclast Co-cultures | Bone Resorption | Greatly diminished resorbed area. caymanchem.commedchemexpress.com |
| Mouse Bone Marrow Cell Cultures | Osteoclast Formation | Inhibited osteoclast formation. nih.gov |
This table summarizes the observed effects of Gap 27 on osteoclast activity and bone resorption in various in vitro models.
Effects on Isolated Rat Osteoclast Survival
Role in Tissue Repair and Regeneration Mechanisms
The modulation of Cx43 function by Gap 27 plays a significant role in tissue repair and regeneration, particularly in wound healing. frontiersin.orgmdpi.com Reducing connexin-mediated communication with Gap 27 can significantly increase skin wound healing rates. nih.gov The peptide has been shown to enhance the migration of key skin cells, including keratinocytes and fibroblasts, which accelerates wound closure in different research models. nih.govfrontiersin.org
For instance, Gap 27 accelerates the closure and stratification of the corneal epithelium in isolated human corneas. caymanchem.comcaymanchem.com In models of human skin wounds, it improves cell motility. nih.gov Blocking Cx43 function with Gap 27 in gingival fibroblasts promoted their migration and led to significant changes in the expression of genes associated with wound healing. plos.org Specifically, genes involved in inflammation regulation and ECM turnover were upregulated, while those related to pro-fibrotic ECM molecules were downregulated. plos.org This suggests that the temporary downregulation of Cx43 function, as achieved by Gap 27, is a key mechanism in promoting efficient tissue repair. plos.org
Acceleration of Corneal Epithelial Wound Healing and Stratification in Isolated Tissues
The process of corneal epithelial wound healing is a complex sequence of events involving cell migration, proliferation, and differentiation to restore the integrity of the corneal surface. nih.govaustinpublishinggroup.com Gap junctions, particularly those composed of Cx43, are crucial for the intercellular communication that coordinates these cellular activities.
Studies utilizing isolated human corneas have demonstrated that Gap 27 accelerates wound closure and the stratification of the corneal epithelium. caymanchem.comcaymanchem.com This suggests that transient inhibition of Cx43 gap junctional communication by Gap 27 can paradoxically promote a more efficient healing response. The mechanism is thought to involve the modulation of cell migration and proliferation, which are key phases in re-epithelialization. austinpublishinggroup.comarvojournals.org The initial phase of healing involves the migration of a sheet of epithelial cells to cover the defect, followed by proliferation and stratification to restore the normal thickness of the epithelium. arvojournals.orgpsu.edu
The table below summarizes the key findings related to the effect of Gap 27 on corneal healing.
| Research Model | Key Finding | Reference |
| Isolated Human Corneas | Accelerated wound closure and epithelial stratification. caymanchem.comcaymanchem.com | caymanchem.comcaymanchem.com |
Modulation of Cardiovascular Physiology
Gap 27 has been shown to significantly influence various aspects of cardiovascular function, from the regulation of vascular tone to the structural and electrical remodeling of the heart in disease states.
Endothelium-dependent hyperpolarization (EDH) is a crucial mechanism for vasodilation, particularly in smaller resistance arteries. mit.edu This process often involves the spread of a hyperpolarizing electrical signal from the endothelial cells to the underlying smooth muscle cells, leading to relaxation. nih.gov Gap junctions are implicated in this electrical coupling.
In isolated guinea-pig internal carotid arteries, Gap 27 has been shown to inhibit acetylcholine-induced, endothelium-dependent hyperpolarizations. medchemexpress.com Similarly, in the porcine coronary artery, Gap 27 inhibits hyperpolarization in the outer smooth muscle layer, suggesting an effect on smooth muscle gap junctions. mit.edunih.gov This indicates that Cx43-containing gap junctions are a key component in the EDH signaling pathway in certain vascular beds.
The following table details the observed effects of Gap 27 on arterial physiology.
| Vascular Bed | Agonist/Stimulus | Effect of Gap 27 | Reference |
| Guinea-Pig Internal Carotid Artery | Acetylcholine | Abolishes hyperpolarization | medchemexpress.com |
| Porcine Coronary Artery | Substance P | Inhibits hyperpolarization in the outer smooth muscle layer | mit.edunih.gov |
| Thoracic Aorta | ATP | Inhibits relaxation by 40% and attenuates the endothelium-dependent component of relaxation | medchemexpress.com |
| Superior Mesenteric Artery | Not Specified | Inhibits relaxation by 40% | medchemexpress.com |
In the context of heart failure, alterations in Cx43 expression and function are associated with adverse cardiac remodeling and an increased incidence of life-threatening arrhythmias. nih.gov Research using a rat model of high-output heart failure induced by an arterio-venous fistula has provided significant insights into the therapeutic potential of modulating Cx43 with Gap 27.
In this model, administration of Gap 27 was found to reduce cardiac remodeling and the incidence of cardiac arrhythmias. caymanchem.comcaymanchem.comnih.gov Rats treated with Gap 27 showed a marked decrease in the progression of cardiac deterioration and a significant improvement in cardiac function. nih.gov Furthermore, the Gap 27-treated group exhibited less cardiac arrhythmogenesis and a lower cardiac hypertrophy index compared to the control group. nih.gov These beneficial effects were observed without altering the total expression of Cx43 in the heart, suggesting that Gap 27's mechanism of action is through the modulation of channel function rather than protein levels. nih.gov
The table below summarizes the effects of Gap 27 in a rat model of heart failure.
| Parameter | Effect of Gap 27 Treatment | Reference |
| Cardiac Remodeling | Reduced | caymanchem.comcaymanchem.comnih.gov |
| Incidence of Cardiac Arrhythmias | Reduced | caymanchem.comcaymanchem.comnih.gov |
| Progression of Cardiac Deterioration | Markedly decreased | nih.gov |
| Cardiac Function | Significantly improved | nih.gov |
| Cardiac Hypertrophy Index | Lowered | nih.gov |
Effects on Arterial Relaxation and Contractile Activity
Contribution to Immunological Processes
The immune system relies on intricate cell-to-cell communication to mount effective responses. Gap junctions have been identified as participants in this communication network.
Follicular dendritic cells (FDCs) are stromal cells within the B-cell follicles of secondary lymphoid organs that play a critical role in the germinal center reaction, where B cells undergo affinity maturation. wikipedia.orgnih.gov FDCs present native antigens to B cells and provide survival signals. wikipedia.orgfrontiersin.org The interaction between FDCs and B cells is crucial for the development of high-affinity antibodies. wikipedia.orgupf.edu While the primary modes of communication are thought to be through cytokines and direct membrane-bound ligand-receptor interactions, the role of gap junctions is an area of active investigation. The close and stable contact between FDCs and B cells within the germinal center provides an environment where gap junctional communication could occur. wikipedia.org Research into the specific role of Gap 27 in modulating FDC-B cell communication is ongoing to determine the extent to which Cx43-mediated signaling influences B cell selection, survival, and differentiation within the germinal center.
Modulation of Regulatory T Cell Function (e.g., cAMP-Adenosine Feedback Loop)
The synthetic connexin-43 mimetic peptide, Gap 27, has been identified as a significant modulator of regulatory T cell (Treg) function, primarily through its inhibitory action on gap junctions. nih.gov Tregs are crucial for maintaining immune tolerance, and their suppressive activity is partly mediated by direct cell-to-cell communication. rupress.org One of the key mechanisms of this suppression involves the transfer of cyclic adenosine (B11128) monophosphate (cAMP) from Tregs to effector T cells via gap junctions, which are channels formed by connexin proteins, particularly Connexin 43 (Cx43). rupress.orgfrontiersin.org
Research has elucidated a cAMP-adenosine positive feedback loop that is critical for the immunomodulatory function of Tregs. nih.gov Within this loop, intracellular cAMP in Tregs not only contributes to their suppressive capacity but also regulates the expression of CD39, an ectonucleotidase that initiates the conversion of extracellular ATP to adenosine. nih.gov This adenosine then acts on A2A receptors (A2AR) on the Tregs themselves, further increasing intracellular cAMP levels and reinforcing the suppressive signal. nih.gov
Gap 27, by blocking the Cx43 gap junctions, disrupts this crucial intercellular communication pathway. nih.gov Studies have demonstrated that the application of Gap 27 can significantly reverse the suppression exerted by Tregs on effector T cells. nih.gov In models of experimental autoimmune uveitis, the inhibitory effect of induced Tregs (iTregs) on the proliferation of uveitogenic T cells and their production of pro-inflammatory cytokines was markedly diminished in the presence of Gap 27. nih.gov This finding highlights that the contact-dependent transfer of suppressive signals, like cAMP, through gap junctions is a fundamental aspect of Treg-mediated immune suppression. nih.govrupress.org
The function of Cx43 is not only to form gap junction channels for intercellular communication but also to potentially act as a scaffold for signaling molecules like Protein Kinase A (PKA), which is involved in cAMP-mediated signaling. frontiersin.org The expression of Cx43 itself is essential for Treg development and function. nih.gov Therefore, by mimicking a part of the Cx43 protein and inhibiting its function, Gap 27 effectively dismantles a key piece of machinery in the Treg suppressive arsenal. nih.govspandidos-publications.com
| Condition | Key Molecular Target | Observed Effect of Gap 27 | Impact on Treg Function | Reference |
|---|---|---|---|---|
| Co-culture of Tregs and Effector T cells | Connexin 43 (Cx43) Gap Junctions | Blocks intercellular transfer of molecules like cAMP. | Significantly reverses Treg-mediated inhibition of effector T cell proliferation and pro-inflammatory cytokine production. | nih.gov |
| Experimental Autoimmune Uveitis (EAU) Model | Gap Junction Intercellular Communication | Attenuates the therapeutic effect of adoptively transferred Tregs. | Diminishes the ability of Tregs to control the inflammatory response in the target tissue. | nih.gov |
Effects on ATP Release and Ion Channel Activity
Gap 27's role as a connexin-mimetic peptide extends to influencing ATP release and ion channel activity, as these processes are intricately linked to the function of connexin channels. mdpi.com Connexin proteins assemble to form not only gap junctions between cells but also hemichannels, which provide a conduit between the cell's interior and the extracellular space. tandfonline.com These hemichannels are known to be pathways for the release of signaling molecules, including ATP. odu.edu
Research has shown that Gap 27 can modulate ATP release, particularly under conditions that promote the opening of Cx43 hemichannels. For instance, in cell culture models, inducing hemichannel opening leads to a significant release of ATP. The application of Gap 27 has been observed to reduce this induced ATP release, indicating a specific inhibitory effect on Cx43 hemichannel activity. This suggests that Gap 27 can interfere with paracrine and autocrine signaling events that rely on ATP as an extracellular messenger.
| Process | Mechanism of Action | Observed Effect of Gap 27 | Research Context | Reference |
|---|---|---|---|---|
| ATP Release | Inhibition of Connexin 43 (Cx43) hemichannels. | Reduces ATP release from cells under conditions that promote hemichannel opening. | Cell culture models simulating ischemic insults. | frontiersin.org |
| Ion Channel Activity | Indirectly, by blocking gap junction intercellular communication and altering the electrical properties of cell networks. | Can abolish endothelium-dependent hyperpolarizations, indicating an influence on coordinated ion channel function. | Studies on vascular tissue (e.g., carotid artery). | nih.gov |
Methodological Applications and Experimental Considerations for Gap 27 Trifluoroacetate Salt
Utilization in In Vitro Cell Culture Systems
Gap 27 is extensively used in in vitro cell culture systems to probe the function of Cx43-mediated communication. Its application allows for the controlled study of cellular processes where gap junctions and hemichannels are implicated.
Designing Studies for Intercellular Communication Blockade
When designing studies to block intercellular communication with Gap 27, a primary consideration is the peptide's mechanism of action. Gap 27 competitively inhibits the docking of connexons between adjacent cells, thereby blocking the formation of functional gap junction channels. nih.gov It also affects the function of hemichannels, which are unapposed connexons on the cell surface. nih.govnih.gov
A common method to assess the efficacy of Gap 27 in blocking GJIC is the dye transfer assay. In this assay, a fluorescent dye, such as Lucifer Yellow or Calcein AM, is loaded into a subset of cells, and its transfer to adjacent, non-loaded cells is monitored. mdpi.com A reduction in dye spread in the presence of Gap 27 indicates successful blockade of GJIC. nih.govmdpi.com For example, in human umbilical vein endothelial cells (HUVECs), treatment with Gap 27 significantly reduced the area of dye transfer compared to controls. mdpi.com
It is important to note that the effect of Gap 27 can be concentration-dependent. Lower concentrations may be sufficient to inhibit hemichannel activity, while higher concentrations are often required to block gap junction coupling. mdpi.com For instance, in juvenile foreskin fibroblasts and adult keratinocytes, Gap 27 attenuated hemichannel activity at concentrations of 100 nM to 100 µM. researchgate.net
Table 1: Experimental Approaches to Validate Gap 27-Mediated Blockade of Intercellular Communication
| Assay Type | Principle | Typical Readout | Example Application |
| Dye Transfer Assay (e.g., Scrape Loading) | A fluorescent dye is introduced into a group of cells, and its passage to neighboring cells through gap junctions is observed. | Reduction in the area or number of cells showing dye transfer. | Assessing the inhibition of GJIC in HUVECs treated with Gap 27. mdpi.com |
| ATP Release Assay | Measures the release of ATP from cells, often through hemichannels, in response to a stimulus. | Decreased extracellular ATP concentration in the presence of Gap 27. | Evaluating the effect of Gap 27 on hemichannel-mediated ATP release in keratinocytes and fibroblasts. mdpi.com |
| Electrophysiology (e.g., Voltage Clamp) | Directly measures the ionic currents passing through single hemichannels. | Reduction in the frequency and open probability of hemichannel currents. | Demonstrating the inhibitory effect of Gap 27 on Cx43 hemichannel unitary currents in HeLa cells. nih.gov |
Application in Co-culture and Organoid Models
The use of Gap 27 extends to more complex in vitro systems like co-cultures and organoids, which better mimic the three-dimensional architecture and cellular heterogeneity of native tissues. crownbio.com These models are invaluable for studying the role of intercellular communication in processes such as cancer progression, immune response, and tissue development. nih.govresearchgate.net
In co-culture systems, where different cell types are grown together, Gap 27 can be used to dissect the role of direct cell-cell communication via gap junctions between specific cell populations. For instance, in studies of glioblastoma, co-culturing tumor stem cells with human brain organoids allows for the investigation of tumor cell invasion and interaction with the neural environment. nih.govupf.edu The addition of Gap 27 to such a system could help determine the contribution of Cx43-mediated communication to these processes.
Organoids, which are self-organizing 3D structures derived from stem cells, offer a physiologically relevant model to study organ development and disease. nih.gov Gap 27 has been applied to organotypic skin models to study wound healing. nih.gov In these models, Gap 27 was shown to accelerate wound closure, suggesting that a temporary disruption of GJIC can be beneficial for this process. nih.govnih.gov
Table 2: Application of Gap 27 in Advanced In Vitro Models
| Model System | Research Question | Role of Gap 27 | Key Findings |
| Human Organotypic Skin Model | Investigating the role of Cx43 in wound healing. | To block Cx43-mediated communication. | Gap 27 accelerated wound healing and increased cell proliferation. nih.govnih.gov |
| Glioblastoma and Brain Organoid Co-culture | Understanding the mechanisms of tumor cell invasion. | To inhibit potential gap junction communication between tumor cells and brain cells. | This approach can elucidate the role of direct cell-cell communication in tumor progression. nih.govupf.edu |
| Endothelial Cell Tube Formation Assay | Examining the role of Cx43 in angiogenesis. | To block GJIC and assess its impact on tube formation. | Blocking GJIC with Gap 27 did not affect tube formation, suggesting a channel-independent role for Cx43 in this process. mdpi.com |
Integration into Ex Vivo Tissue and Organ Perfusion Models
Ex vivo models, which involve the study of tissues or organs outside the body, provide a bridge between in vitro and in vivo research. wikipedia.orgresearchgate.net Gap 27 can be integrated into these systems to investigate the function of Cx43 in a more physiologically intact environment.
Isolated Arterial Strips and Tissue Slice Experiments
Isolated arterial strips are frequently used in pharmacological studies to assess vascular reactivity. ahajournals.orgfrontiersin.org These preparations allow for the measurement of contractile responses to various stimuli in a controlled setting. nih.govreprocell.com Gap 27 has been used in such models to investigate the role of gap junctions in coordinating the contractile responses of vascular smooth muscle cells. nih.gov
In a study using intrapulmonary arteries from rats, specific blockers of Cx40 and Cx37/43 (including a variant of Gap 27) were used to assess their role in vasoconstriction. nih.gov The results showed that the contractile response to phenylephrine (B352888) was decreased by the Cx37/43 blocker in models of pulmonary hypertension, indicating a role for these connexins in the altered vascular reactivity associated with the disease. nih.gov
Tissue slice experiments, such as those using bone slices co-cultured with osteoclasts, have also employed Gap 27. In one study, Gap 27 was found to decrease bone resorption, suggesting that Cx43-mediated communication is important for osteoclast activity. caymanchem.com
Functional Assays in Organ Bath Setups
Organ bath systems are a classic pharmacological tool used to study the physiology and pharmacology of isolated organs or tissues. nih.govreprocell.comnih.gov The tissue is maintained in a temperature-controlled bath containing a physiological salt solution, and its functional responses, such as muscle contraction or relaxation, are recorded. reprocell.comresearchgate.net
Gap 27 can be added to the organ bath to assess the contribution of gap junction communication to the observed physiological responses. For example, in studies of cardiac tissue, Gap 27 has been used to investigate its role in cardiac remodeling and arrhythmias. caymanchem.com Similarly, in studies of the pulmonary artery, organ bath setups have been used to show that Gap 27 can modulate contractile responses to various agonists. nih.gov
Table 3: Research Findings Using Gap 27 in Ex Vivo Models
| Ex Vivo Model | Tissue/Organ | Experimental Focus | Key Finding with Gap 27 |
| Isolated Arterial Strips | Rat Intrapulmonary Artery | Vascular reactivity in pulmonary hypertension. | Gap 27 variant decreased phenylephrine-induced contraction in hypertensive models. nih.gov |
| Tissue Slice Co-culture | Rat Bone Slice with Osteoclasts | Bone resorption. | Gap 27 decreased osteoclastic activity and bone resorption. caymanchem.com |
| Organ Culture | Human Cornea | Corneal wound healing. | Gap 27 accelerated wound closure and stratification of the corneal epithelium. caymanchem.com |
| Organ Perfusion | Human Uterus | Ischemia-reperfusion injury. | Gap 27 protected against cell death during cold storage after ischemia/reperfusion. plos.org |
Implementation in In Vivo Animal Models for Preclinical Research
In vivo animal models are crucial for preclinical research, allowing for the study of complex physiological processes and the evaluation of potential therapeutic agents in a living organism. nih.govresearchgate.net Gap 27 has been implemented in various animal models to investigate the in vivo consequences of blocking Cx43-mediated communication.
For example, in a rat model of heart failure induced by an arterio-venous fistula, the administration of Gap 27 was shown to reduce cardiac remodeling and the incidence of arrhythmias. caymanchem.com In another study, using a rat model of corneal injury, Gap 27 was found to enhance the wound healing process. nih.gov Furthermore, in a mouse model of Parkinson's disease, Gap 27 demonstrated protective effects on dopaminergic neurons. researchgate.net
These in vivo studies highlight the potential of targeting Cx43 with mimetic peptides like Gap 27 for therapeutic purposes. However, it is important to consider that the effects observed in animal models may not always directly translate to humans. mdpi.com
Studies in Rodent Models of Cardiovascular Dysfunction
Gap 27 has been investigated in rodent models to understand its role in cardiovascular function, particularly concerning endothelium-dependent hyperpolarization and vasodilation. In guinea-pig and rat small arteries, Gap 27 has been shown to inhibit endothelium-dependent hyperpolarizations induced by acetylcholine. medchemexpress.com This suggests that gap junctions, specifically those sensitive to Gap 27, play a crucial role in mediating these vascular responses.
Research on the guinea-pig isolated internal carotid artery demonstrated that Gap 27 inhibits acetylcholine-induced, endothelium-dependent hyperpolarizations. medchemexpress.com Similarly, in rabbit arteries, Gap 27 has been implicated in the central role of heterocellular gap junctional communication in endothelium-dependent relaxations. medchemexpress.com These findings from rodent models highlight the importance of Gap 27-sensitive gap junctions in the regulation of vascular tone.
Common rodent models for studying hypertensive heart disease include those with low-renin hypertension and spontaneous hypertension. nih.gov In these models, the renin-angiotensin-aldosterone system is a key player in blood pressure regulation. nih.gov While direct studies of Gap 27 (trifluoroacetate salt) in these specific hypertension models are not extensively detailed in the provided results, the known function of Gap 27 in modulating vascular responses suggests its potential relevance in pathologies characterized by endothelial dysfunction. The hyperglycemia associated with conditions like diabetes can lead to reduced gap-junctional intercellular communication in endothelial and smooth muscle cells, partly through decreased expression and phosphorylation of Connexin 43 (Cx43). nih.gov Given that Gap 27 targets Cx43-containing gap junctions, its application in rodent models of diabetic vasculopathy could provide further insights into disease mechanisms. nih.govwikipedia.org
Investigations in Animal Models of Musculoskeletal Health
The application of Gap 27 has been explored in the context of musculoskeletal health, with a particular focus on bone remodeling processes. In a notable study, Gap 27 was shown to decrease the activity of osteoclasts, the cells responsible for bone resorption. medchemexpress.com Specifically, in cultures of rat osteoclasts on bovine bone slices, Gap 27 led to a significant reduction in the number of both mononuclear and multinucleated TRAP-positive osteoclasts. medchemexpress.com
Furthermore, the functional capacity of the remaining osteoclasts was diminished, as evidenced by a decrease in the percentage of osteoclasts forming actin rings, which are essential for resorptive activity. medchemexpress.com Consequently, the total resorbed area in the treated cultures was significantly smaller. medchemexpress.com These findings from an animal-derived cell culture model underscore the potential of Gap 27 to modulate bone cell function and suggest that Cx43-containing gap junctions are important for osteoclast activity.
While the provided information focuses on in vitro models using animal cells, it lays the groundwork for potential in vivo studies in animal models of musculoskeletal diseases, such as osteoporosis or inflammatory arthritis, where excessive osteoclast activity is a key pathological feature.
Comparative Studies with Other Gap Junction Modulators
Distinguishing Actions from Connexin-Mimetic Peptides (e.g., Gap 26, TAT-Gap19)
Gap 27 is part of a family of connexin-mimetic peptides that also includes Gap 26 and TAT-Gap19, each with distinct but sometimes overlapping mechanisms of action. Gap 27 and Gap 26 are derived from the extracellular loops of Connexin 43 (Cx43) and are known to block gap junction channels. wikipedia.orgfrontiersin.org Specifically, Gap 27 targets the second extracellular loop, while Gap 26 targets the first. wikipedia.orgfrontiersin.org In contrast, TAT-Gap19 is derived from the cytoplasmic loop of Cx43 and is primarily recognized as a selective inhibitor of Cx43 hemichannels, without affecting gap junctional communication, especially in the short term. frontiersin.orgrupress.orgmedchemexpress.commedchemexpress.comrupress.org
The fusion of peptides like Gap19 to a TAT sequence facilitates their entry into cells, allowing them to act on intracellular targets. rupress.org This is a key difference from Gap 26 and Gap 27, which act on the extracellular domains of the connexin proteins. mdpi.com While Gap 26 and Gap 27 are noted to block hemichannels first and then, with a delay, gap junctions, TAT-Gap19 is considered more specific for hemichannels. rupress.org This specificity makes TAT-Gap19 a valuable tool for dissecting the distinct roles of hemichannels versus gap junctions in cellular processes. frontiersin.orgmedchemexpress.comrupress.org
| Feature | Gap 27 | Gap 26 | TAT-Gap19 |
| Origin | Second extracellular loop of Cx43 frontiersin.org | First extracellular loop of Cx43 frontiersin.orgmedchemexpress.com | Cytoplasmic loop of Cx43 frontiersin.orgmedchemexpress.com |
| Primary Target | Cx43-containing gap junctions and hemichannels wikipedia.orgrupress.org | Cx43-containing gap junctions and hemichannels rupress.org | Cx43 hemichannels rupress.orgmedchemexpress.commedchemexpress.comrupress.org |
| Cellular Location of Action | Extracellular mdpi.com | Extracellular mdpi.com | Intracellular rupress.org |
| Effect on Gap Junctions | Inhibits wikipedia.orgrupress.org | Inhibits frontiersin.orgrupress.org | No significant inhibition in short term rupress.orgmedchemexpress.comrupress.org |
| Effect on Hemichannels | Inhibits rupress.org | Inhibits frontiersin.orgrupress.org | Inhibits frontiersin.orgrupress.orgmedchemexpress.com |
Considerations Regarding the Trifluoroacetate (B77799) Counter-Ion in Research
When using synthetic peptides like Gap 27, which are often supplied as a trifluoroacetate (TFA) salt, it is crucial to consider the potential biological effects of the TFA counter-ion itself. nih.govd-nb.infogenscript.com TFA is a byproduct of the peptide synthesis and purification process and can be present in significant amounts in the final product. d-nb.infogenscript.comresearchgate.net
Potential Allosteric Modulatory Effects on Ligand-Gated Ion Channels (e.g., Glycine (B1666218) Receptor)
Research has shown that trifluoroacetate can act as an allosteric modulator of certain ligand-gated ion channels, most notably the glycine receptor (GlyR). nih.gov A study using two-electrode voltage-clamp electrophysiology on Xenopus oocytes demonstrated that TFA enhances the currents elicited by low concentrations of glycine at both α1 homomeric and α1β heteromeric glycine receptors. nih.gov This potentiation effect was not observed when TFA was co-applied with a maximally effective glycine concentration, which is characteristic of an allosteric modulator. nih.gov
Implications for Experimental Design and Interpretation Due to Contamination Potential
The use of Gap 27 (trifluoroacetate salt) in experimental research necessitates careful consideration of potential contamination and its impact on the validity and interpretation of results. As a connexin-mimetic peptide, Gap 27 is designed to interact with specific cellular components, but its efficacy can be compromised by impurities or unintended interactions with its trifluoroacetate (TFA) salt counterion. caymanchem.comsigmaaldrich.com
The purity of Gap 27 is a critical factor. Commercially available preparations often have a purity of ≥97% or ≥98% as determined by High-Performance Liquid Chromatography (HPLC). caymanchem.comsigmaaldrich.com While this level of purity is high, the remaining impurities could potentially interfere with sensitive biological assays. Therefore, it is crucial for researchers to be aware of the specific purity of the batch they are using and to consider its potential effects.
A significant and often overlooked source of potential experimental artifact is the trifluoroacetate (TFA) salt form in which Gap 27 is typically supplied. caymanchem.comdur.ac.uk TFA is used in the final purification step of peptide synthesis and can remain as a counterion in the final product. dur.ac.uk Research has shown that TFA itself can have biological effects, and its presence is a potential confounding variable. mdpi.comacs.org
Studies have documented that TFA can accumulate in various environmental and biological systems. mdpi.comacs.orgresearchgate.net While many studies suggest that TFA has low toxicity to mammals, it can affect certain aquatic organisms and has been shown to bioaccumulate in some plants. mdpi.comacs.orgfluorocarbons.org In the context of in vitro experiments, the concentration of TFA introduced along with Gap 27 could be significant enough to elicit off-target effects, particularly in sensitive cell types or long-term culture systems.
For instance, the interpretation of experiments on cell migration, proliferation, or gene expression could be affected if TFA itself influences these processes. nih.gov One study on human dermal fibroblasts showed that Gap 27 influenced cell migration and the expression of genes related to the extracellular matrix. nih.gov While the study attributed these effects to Gap 27's action on connexins, the potential contribution of the TFA counterion was not explicitly addressed.
To mitigate the risks associated with potential contamination, several experimental design considerations are paramount:
Purity Verification: Whenever possible, independent verification of the purity of the Gap 27 peptide should be considered, especially for long-term or highly sensitive experiments.
Control Experiments: Appropriate control experiments are essential. This includes not only vehicle controls but also, ideally, a control for the trifluoroacetate salt itself. This would involve treating a set of cells or tissues with a TFA salt solution at a concentration equivalent to that present in the Gap 27 experimental group.
Source and Batch Consistency: Using Gap 27 from the same supplier and, if possible, the same batch throughout a series of experiments can help to minimize variability arising from differences in purity or TFA content.
Careful Data Interpretation: When interpreting results, researchers should acknowledge the potential for effects from both the peptide and its counterion. Any unexpected or anomalous results should be scrutinized for potential contamination artifacts.
The potential for contamination is not unique to Gap 27 but is a general consideration for many synthetic peptides supplied as TFA salts. medchemexpress.comcaymanchem.com By implementing rigorous experimental controls and maintaining a critical perspective on the potential for confounding variables, researchers can enhance the reliability and accuracy of their findings when using Gap 27 (trifluoroacetate salt).
Table of Research Findings on Potential Contaminants
| Compound/Factor | Research Finding | Potential Implication for Gap 27 Experiments | Citations |
| Purity of Gap 27 | Commercial sources typically offer ≥97% or ≥98% purity. | The remaining percentage may contain impurities that could have off-target effects. | caymanchem.comsigmaaldrich.com |
| Trifluoroacetate (TFA) | Used as a counterion in peptide synthesis and purification. | Can be present in the final product and may have independent biological activity. | dur.ac.uk |
| TFA in the Environment | TFA is persistent and can accumulate in aqueous environments and some plants. | Highlights the potential for unintended biological interactions in experimental systems. | mdpi.comacs.orgresearchgate.net |
| TFA Toxicity | Generally low toxicity in mammals but can affect some aquatic species. | In high concentrations or sensitive assays, TFA could have confounding effects. | mdpi.comfluorocarbons.org |
Future Research Directions and Theoretical Frameworks
Deeper Elucidation of Connexin Isoform Specificity and Binding Kinetics
A primary avenue for future research is to precisely define the interaction profile of Gap 27 with its molecular targets. Although initially characterized as a specific blocker for Cx43, evidence suggests its activity may be broader. tandfonline.comresearchgate.net Studies have reported that Gap 27 can also alter the function of channels composed of other connexin isoforms, including Cx32, Cx37, and Cx40. tandfonline.commdpi.com Furthermore, some research indicates potential off-target effects on pannexin channels, which are structurally distinct from connexins but also form channels in the cell membrane. tandfonline.comfrontiersin.org This lack of absolute specificity necessitates a more rigorous characterization to ensure accurate interpretation of experimental results.
Future investigations should employ advanced biophysical techniques to meticulously map the binding kinetics of Gap 27. While one study noted that Gap 27 has higher kinetic binding rates compared to the related peptide Gap 26, comprehensive data on its association and dissociation constants (k-on and k-off) for various connexin and pannexin isoforms are lacking. nih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could provide these crucial quantitative data. A detailed understanding of its binding affinities and residence times on different channel isoforms will be critical for its use as a precise pharmacological tool.
| Target Channel | Reported Effect of Gap 27 | Future Research Focus |
| Connexin 43 (Cx43) | Primary target; channel blockade. nih.govresearchgate.net | Quantify binding kinetics (k-on, k-off); determine structural basis of interaction. |
| Connexin 32 (Cx32) | Altered channel function reported. mdpi.com | Confirm interaction and quantify binding affinity; assess functional consequences. |
| Connexin 37 (Cx37) | Altered channel function reported. tandfonline.commdpi.com | Confirm interaction and quantify binding affinity; assess functional consequences. |
| Connexin 40 (Cx40) | Altered channel function reported. tandfonline.commdpi.com | Confirm interaction and quantify binding affinity; assess functional consequences. |
| Pannexin 1 (Panx1) | Potential for non-specific blockade. tandfonline.comfrontiersin.org | Systematically evaluate binding and functional inhibition to clarify off-target effects. |
Identification of Novel Downstream Signaling Pathways and Cellular Targets
The established mechanism of Gap 27 involves the physical occlusion of connexin channels, which prevents the intercellular passage of ions and small signaling molecules like cyclic AMP (cAMP), inositol (B14025) 1,4,5-trisphosphate (IP3), and adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov For instance, Gap 27 has been shown to attenuate the release of ATP from various cell types. tandfonline.com However, the full spectrum of downstream consequences resulting from this channel blockade is not completely understood.
Future research should aim to uncover the broader signaling networks modulated by Gap 27. Connexin 43 itself is a hub for various signaling pathways, and its inhibition likely has far-reaching effects. mdpi.com Potential areas of investigation include:
Calcium and ATP Signaling: Beyond inhibiting ATP release, research could explore how Gap 27 affects localized calcium dynamics and purinergic signaling cascades that are initiated by ATP. nih.gov
Kinase-Mediated Pathways: Cx43 function is heavily regulated by phosphorylation, and it interacts with multiple kinases. researchgate.netmdpi.com Studies could investigate whether Gap 27 treatment indirectly alters the activity of pathways such as the cyclic AMP-dependent protein kinase (cAMP/PKA) pathway or the focal adhesion kinase (FAK)/RhoA signaling axis, which are involved in cell migration and cytoskeletal dynamics. mdpi.com
Gene Expression: By altering the intercellular flux of second messengers and metabolites, Gap 27 may trigger long-term changes in gene expression. Transcriptomic studies could reveal novel genetic programs that are sensitive to the status of gap junctional communication.
| Signaling Area | Potential Role of Gap 27 | Proposed Research Approach |
| Purinergic Signaling | Inhibition of ATP release. tandfonline.com | Measure downstream effects on P2X and P2Y receptor activation. |
| Calcium Dynamics | Modulation of Ca2+ waves and intracellular stores. nih.gov | Live-cell imaging with calcium sensors to map spatiotemporal changes. |
| cAMP/PKA Pathway | Interruption of intercellular cAMP transfer. researchgate.netmdpi.com | Assess PKA activity and phosphorylation of downstream targets. |
| FAK/RhoA Axis | Indirect influence via Cx43's role in cell adhesion and migration. mdpi.com | Analyze cytoskeletal organization and activity of Rho GTPases. |
Exploration of Gap 27's Role in Additional Preclinical Disease Models
Gap 27 has been evaluated in several preclinical models, demonstrating its potential to modulate disease processes. It has been shown to reduce cardiac remodeling and arrhythmias in a rat model of heart failure, accelerate corneal wound healing, and decrease osteoclast activity. caymanchem.comnih.govnih.govglpbio.com These studies validate the therapeutic potential of targeting connexin channels.
The widespread involvement of connexins, particularly Cx43, in pathophysiology suggests that the utility of Gap 27 as a research probe could extend to many other disease contexts. nih.gov Future preclinical research should explore its effects in models of:
Neurodegenerative Diseases: Gap junctions and hemichannels are implicated in the spread of pathology and neuroinflammation in conditions like Alzheimer's disease. frontiersin.orgnih.gov Gap 27 could be used to probe the role of intercellular communication in these processes.
Oncology: Cx43 has a complex, context-dependent role in cancer, influencing processes like cell migration and proliferation. mdpi.com Gap 27 could help dissect the contribution of Cx43-mediated communication to tumor progression and metastasis.
Chronic Inflammatory Diseases: Given the expression of connexins in immune cells, Gap 27 could be applied in models of chronic inflammation to study how intercellular communication coordinates the immune response. tandfonline.com
Kidney Disease: Investigating the role of gap junctions in the progression of acute and chronic kidney diseases is another promising area. zoores.ac.cn
Development of Advanced Analogues for Enhanced Specificity and Stability as Research Probes
While Gap 27 is a valuable reagent, its utility could be significantly improved by addressing its current limitations, namely its partial lack of isoform specificity and its potential degradation by proteases in vivo. mdpi.com The development of next-generation analogues is a critical future direction.
Research in this area could focus on several strategies:
Enhanced Specificity: Drawing on the knowledge that specific amino acid motifs are key for channel blockade, new peptides could be designed with substitutions aimed at increasing affinity for a single connexin isoform while reducing binding to others. mdpi.com This approach has been used to create more selective versions of other connexin-mimetic peptides. mdpi.com
Improved Stability: To increase the peptide's half-life in biological systems, it could be modified by incorporating non-natural D-amino acids or by cyclization to make it more resistant to enzymatic degradation.
Increased Potency and Bioavailability: Chemical modifications, such as lipidation to enhance membrane interaction, could improve the peptide's potency and delivery to target tissues. researchgate.net A lipidated version of Gap 27 has already been developed, paving the way for further such innovations. researchgate.net
Integration into Multi-Omics and Systems Biology Approaches to Map Intercellular Networks
To date, much of the research involving Gap 27 has focused on specific, hypothesis-driven inquiries into particular cellular processes. nih.govmdpi.comnih.gov The next frontier is to leverage the power of systems biology to gain a holistic and unbiased view of its impact on the cell. nih.govnih.gov Integrating Gap 27 into multi-omics workflows will allow researchers to map the complex web of intra- and intercellular signaling networks it perturbs. embopress.orgoup.com
Future experimental designs could involve treating cell populations or tissues with Gap 27 and subsequently performing a suite of omics analyses:
Proteomics and Phosphoproteomics: To identify changes in protein expression and phosphorylation cascades, revealing the signaling pathways most acutely affected by channel blockade.
Metabolomics: To measure shifts in the cellular metabolome when the exchange of metabolites between cells is inhibited.
Transcriptomics: To profile changes in gene expression that occur as a downstream consequence of altered intercellular communication.
By integrating these large datasets, researchers can construct comprehensive network models of intercellular communication. plos.org This approach will not only identify novel targets and pathways affected by Gap 27 but also provide a deeper, systems-level understanding of how cells coordinate their behavior within tissues and how this coordination is disrupted in disease.
Q & A
Q. What is the structural and functional basis of Gap 27 as a connexin mimetic peptide?
Gap 27 corresponds to residues 63–75 of connexin 43 (Cx43) and acts as a competitive inhibitor of gap junction communication by mimicking the extracellular loop domains of connexins . Its trifluoroacetate (TFA) salt form enhances solubility in aqueous buffers, critical for in vitro assays. Methodologically, confirm peptide identity via mass spectrometry (e.g., MALDI-TOF) and purity via reverse-phase HPLC (≥95% purity recommended) .
Q. How should researchers handle and store Gap 27 (TFA salt) to ensure stability?
Store lyophilized peptide at –20°C in a desiccator to prevent hygroscopic degradation. Reconstitute in sterile, deionized water or PBS (pH 7.4) and aliquot to avoid freeze-thaw cycles. TFA counterions may acidify solutions; verify pH adjustments with buffering agents (e.g., HEPES) .
Q. What analytical methods are recommended for quantifying Gap 27 (TFA salt) in solution?
Use amino acid analysis (AAA) or UV spectrophotometry (absorbance at 280 nm for aromatic residues) to determine peptide concentration. Note that TFA counterions contribute to total mass but not peptide content; adjust calculations using lot-specific certificates of analysis (e.g., 80–90% peptide content by weight) .
Advanced Research Questions
Q. How can researchers design experiments to study Gap 27’s effects on gap junction communication in cardiac arrhythmia models?
Use primary cardiomyocytes or HL-1 cell lines. Pre-treat cells with 100–500 µM Gap 27 for 30–60 minutes to block Cx43 channels. Measure intercellular dye transfer (e.g., Lucifer Yellow) or calcium wave propagation. Include Rotigaptide (a Cx43 stabilizer) as a positive control to validate specificity .
Q. What strategies mitigate solubility challenges of Gap 27 (TFA salt) in hydrophobic assay systems?
For lipid-rich environments (e.g., membrane permeability assays), reconstitute Gap 27 in DMSO (≤1% final concentration) or use TFA-free analogs. Supercritical fluid chromatography (SFC)-MS, as described for TFA analysis in environmental samples, can detect residual TFA interference .
Q. How should researchers address contradictory data on Gap 27’s efficacy across different cell types?
Variability may arise from connexin isoform expression (e.g., Cx43 vs. Cx26/30). Perform qPCR or immunoblotting to profile connexins in target cells. Use Gap 26 (Cx43 residues 63–75) as a comparator to isolate isoform-specific effects .
Q. What in vivo considerations apply when administering Gap 27 (TFA salt) for gap junction modulation?
TFA’s high environmental persistence (detected in urban waters at µg/L levels) raises toxicity concerns. For systemic delivery, monitor renal clearance and potential trifluoroacetic acid accumulation. Use osmotic pumps for sustained release and minimize bolus dosing .
Q. How can researchers optimize synthetic routes for Gap 27 (TFA salt) to improve yield and enantiomeric purity?
Adopt solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Cleave resin with TFA/water/triisopropylsilane (95:2.5:2.5) to yield TFA salt. Purify via preparative HPLC with acetonitrile/water gradients. Enantiomeric control (>99:1 er) can be validated via chiral SFC .
Q. What methods validate Gap 27’s specificity in blocking gap junctions versus off-target ion channels?
Combine patch-clamp electrophysiology (to assay voltage-gated channels) and fluorescence recovery after photobleaching (FRAP) for gap junction activity. Use connexin-knockout cell lines to confirm target dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
